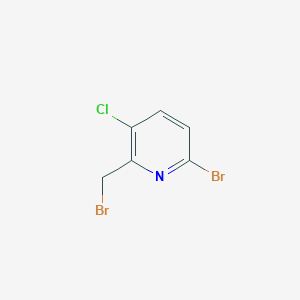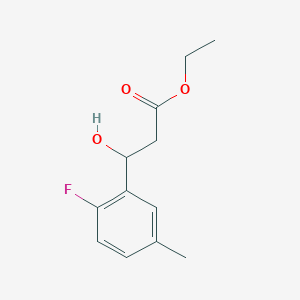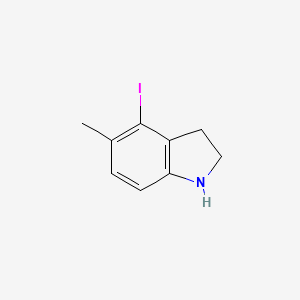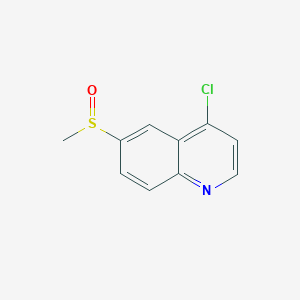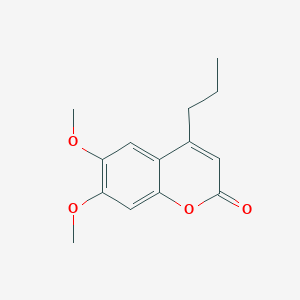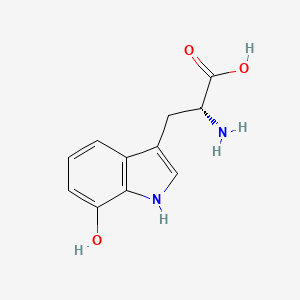
(R)-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the reductive cyclization of ortho-nitrobenzyl cyanides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, further modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its indole ring structure makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential as a precursor to serotonin and melatonin. It is also investigated for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural similarity to tryptophan makes it a candidate for developing new drugs targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require the indole scaffold. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can act as a precursor to neurotransmitters like serotonin, influencing mood and cognitive functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Tryptophan: An essential amino acid with a similar indole structure, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Uniqueness: ®-2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific hydroxylation at the 7-position of the indole ring, which imparts distinct chemical and biological properties. This hydroxyl group enhances its antioxidant activity and influences its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)/t8-/m1/s1 |
Clave InChI |
VQSRKJZICBNQJG-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)O)NC=C2C[C@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13671707.png)
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

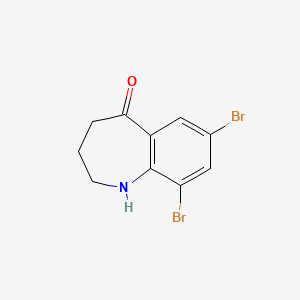
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
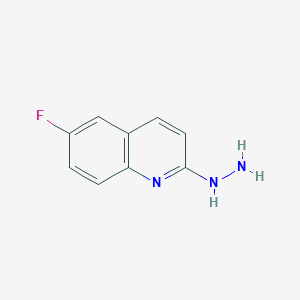
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
